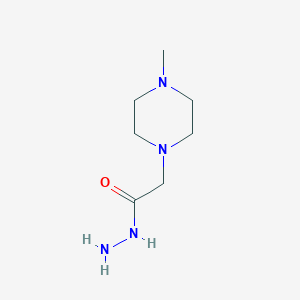

1-Piperazineacetic acid, 4-methyl-, hydrazide

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXGWGAOSHYTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179379 | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24632-44-8 | |

| Record name | N-Methyl-N′-piperazinoacetohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24632-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024632448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-1-acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PIPERAZINEACETIC ACID, 4-METHYL-, HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU4R823UUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis pathway of 1-Piperazineacetic acid, 4-methyl-, hydrazide

An In-depth Technical Guide on the Synthesis of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Introduction

This compound, also known as 2-(4-methylpiperazin-1-yl)acetohydrazide, is a functionalized piperazine derivative. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The terminal hydrazide group serves as a versatile chemical handle, enabling further molecular elaboration through reactions like hydrazone formation, which is crucial for developing novel therapeutic agents, radiopharmaceuticals, and other bioactive compounds.[][4][5]

This guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, high-yield synthesis. The protocols described are designed to be self-validating, providing researchers with a reliable method for obtaining this valuable chemical intermediate.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals a logical and efficient synthetic pathway. The terminal hydrazide functionality can be readily installed by the hydrazinolysis of a corresponding ester. This ester intermediate, in turn, can be synthesized via a standard nucleophilic substitution reaction.

Caption: Retrosynthetic disconnection of the target hydrazide.

This analysis points to a two-step synthesis commencing with the N-alkylation of N-methylpiperazine with ethyl chloroacetate, followed by the hydrazinolysis of the resulting ester intermediate.

Part 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

The first stage of the synthesis involves the formation of the ester intermediate, ethyl 2-(4-methylpiperazin-1-yl)acetate. This is achieved through a nucleophilic substitution (SN2) reaction.

Mechanistic Rationale & Experimental Design

The core of this step is the reaction between the secondary amine of N-methylpiperazine and the electrophilic carbon of ethyl chloroacetate.

-

Nucleophile: N-methylpiperazine contains two nitrogen atoms; one is tertiary and one is secondary. The secondary amine is the active nucleophile that attacks the alkyl halide.

-

Electrophile: Ethyl chloroacetate provides the acetic acid ester backbone. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and the carbonyl group, making it susceptible to nucleophilic attack.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is essential to neutralize this acid.[6] Failure to scavenge the acid would lead to the protonation of the N-methylpiperazine starting material, rendering it non-nucleophilic and halting the reaction.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal.[6][7] These solvents can dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer, add N-methylpiperazine (1.0 eq.), triethylamine (1.1 eq.), and dimethylformamide (DMF, approx. 4 mL per gram of N-methylpiperazine).

-

Stir the mixture at room temperature. Slowly add ethyl chloroacetate (1.05 eq.) dropwise to the solution. An exothermic reaction may be observed.[6] Maintain the temperature below 70°C.

-

After the addition is complete, allow the reaction to stir overnight at room temperature to ensure completion.[6]

-

Filter the reaction mixture to remove the precipitated triethylammonium hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to remove the DMF solvent.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or chloroform and wash with water to remove any remaining salts.[6][8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, ethyl 2-(4-methylpiperazin-1-yl)acetate, typically as an oil or a low-melting solid.[8] Further purification can be achieved via vacuum distillation if required.

Quantitative Data Summary

| Parameter | Expected Value | Source |

| Reactants | N-Methylpiperazine, Ethyl Chloroacetate | [6][8] |

| Solvent | Dimethylformamide (DMF) | [6] |

| Base | Triethylamine | [6] |

| Reaction Time | ~12-16 hours | [6][8] |

| Yield | 50-90% | [8] |

| Product Name | Ethyl 2-(4-methylpiperazin-1-yl)acetate | [8] |

Part 2: Hydrazinolysis of the Ester Intermediate

The final step converts the synthesized ester into the target hydrazide via reaction with hydrazine. This is a classic and highly efficient nucleophilic acyl substitution reaction.

Mechanistic Rationale & Experimental Design

Hydrazine (N₂H₄), typically used as hydrazine hydrate (N₂H₄·H₂O), is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

-

Mechanism: The reaction proceeds via a tetrahedral intermediate. The lone pair on one of the nitrogen atoms of hydrazine attacks the ester carbonyl. The ethoxy group (-OEt) is subsequently eliminated as the leaving group, ethanol, resulting in the formation of the stable hydrazide product.

-

Reaction Conditions: The reaction is typically carried out by heating the ester with an excess of hydrazine hydrate in a protic solvent like ethanol.[5] Refluxing ensures the reaction goes to completion in a reasonable timeframe. The excess hydrazine can be removed during work-up.

Caption: Workflow for the hydrazinolysis of the ester.

Detailed Experimental Protocol

-

In a round-bottom flask, dissolve the ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq.) in absolute ethanol.

-

Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 5 hours, reaction progress can be monitored by TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure.

-

The resulting residue can be purified by trituration with a solvent like diethyl ether or by recrystallization to yield the final product, this compound, as a solid.

Quantitative Data Summary

| Parameter | Expected Value | Source |

| Reactants | Ethyl 2-(4-methylpiperazin-1-yl)acetate, Hydrazine Hydrate | [5] |

| Solvent | Ethanol | [5] |

| Reaction Time | 2-6 hours at reflux | [4] |

| Yield | High (>80%) | [9][10] |

| Product Name | This compound | [11] |

| Molecular Formula | C₇H₁₆N₄O | [11] |

| Molecular Weight | 172.23 g/mol | [11] |

Overall Synthesis Scheme

The complete, two-step pathway provides an accessible and scalable route to the target compound from commercially available starting materials.

Caption: Complete two-step synthesis pathway.

Conclusion

This guide details a reliable and well-precedented two-step synthesis for this compound. The pathway begins with the SN2 alkylation of N-methylpiperazine using ethyl chloroacetate, followed by a high-yield hydrazinolysis of the resulting ester. By providing clear mechanistic rationales, detailed protocols, and expected outcomes, this document equips researchers and drug development professionals with the necessary knowledge to efficiently synthesize this versatile chemical building block for applications in medicinal chemistry and beyond.

References

-

PrepChem. (n.d.). Synthesis of ethyl 4-(2-trifluoroacetamidoethyl)piperazine-1-acetate. Retrieved from [Link]

-

SciSpace. (2016). Top 26 papers published in the topic of Ethyl chloroacetate in 2016. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Tai, X., & Feng, Y. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 57. Retrieved from [Link]

- Google Patents. (2008). CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.

-

ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]

- Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

-

ResearchGate. (2015). Preparation of 1-amino-4-methylpiperazine. Retrieved from [Link]

-

Ferreira, C. L., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10835–10844. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. Retrieved from [Link]

- Google Patents. (2018). CN108047084A - A kind of preparation method of acethydrazide.

-

ResearchGate. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. Retrieved from [Link]

-

Kavitha, C. N., et al. (2014). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o135. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C7H16N4O | CID 90566 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-methyl-1-piperazineacetic acid hydrazide

An In-depth Technical Guide: Physicochemical Properties of 4-methyl-1-piperazineacetic acid hydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

4-methyl-1-piperazineacetic acid hydrazide is a bifunctional molecule featuring a piperazine scaffold and a reactive hydrazide moiety. This unique combination makes it a valuable building block in medicinal chemistry and drug development, particularly for the synthesis of heterocyclic compounds and for use as a linker in bioconjugation strategies.[] Understanding its fundamental physicochemical properties is paramount for its effective application in synthesis, formulation, and analytical development. This guide provides a comprehensive analysis of its chemical identity, core physicochemical parameters, and validated analytical methodologies, offering field-proven insights into its characterization and handling.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent scientific investigation. The structural and naming conventions for this compound are outlined below.

1.1 Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide[2]

-

CAS Number: 24632-44-8[2]

-

Common Synonyms: 4-Methyl-1-piperazineacetic acid hydrazide, N-Methyl-N'-piperazinoacetohydrazide, 2-(4-methyl-1-piperazinyl)acetohydrazide[2]

1.2 Molecular Formula and Weight

1.3 Structural Elucidation

The molecule's structure consists of a central N-methylated piperazine ring, linked via a methylene bridge to an acetohydrazide group. This structure imparts both basicity (piperazine nitrogens) and nucleophilicity (terminal hydrazide nitrogen).

-

SMILES: CN1CCN(CC1)CC(=O)NN[2]

-

InChI: InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12)[2]

Sources

An In-depth Technical Guide to the Structural Analysis of 2-(4-Methylpiperazin-1-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 2-(4-methylpiperazin-1-yl)acetohydrazide (PubChem CID: 90566), a heterocyclic organic compound incorporating a methylpiperazine, an acetyl linker, and a hydrazide moiety.[1] While specific experimental data for this exact molecule is not extensively published, this document outlines a robust, multi-technique analytical workflow based on foundational principles of organic spectroscopy and established methodologies for related structures.[2][3][4][5] We detail the theoretical underpinnings, practical experimental protocols, and expected data for core analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we discuss the utility of X-ray Crystallography for unambiguous three-dimensional structural confirmation. This guide is intended for researchers, chemists, and drug development professionals requiring a rigorous, self-validating system for structural characterization.

Introduction and Strategic Overview

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. The target molecule, 2-(4-methylpiperazin-1-yl)acetohydrazide, possesses several key functional groups: a tertiary amine within a saturated heterocyclic (piperazine) ring, an N-methyl group, an amide (within the hydrazide), and a terminal primary amine (-NH2). Each of these features will produce a characteristic signature in different spectroscopic analyses.

The analytical strategy presented herein is designed to be integrative. No single technique provides the complete picture; rather, data from each method corroborates and builds upon the others, leading to a final, high-confidence structural assignment.

Molecular Structure and Properties

-

IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide[1]

-

Molecular Formula: C₇H₁₆N₄O[1]

-

Molecular Weight: 172.23 g/mol [1]

-

Monoisotopic Mass: 172.13241115 Da[1]

Logical Workflow for Structural Elucidation

The process begins with determining the molecular mass and formula, proceeds to identifying functional groups, maps the proton and carbon framework, and culminates in connecting these fragments to confirm the final structure.

Caption: Integrated workflow for the structural elucidation of a small molecule.

Mass Spectrometry (MS): Molecular Weight and Formula Determination

Expertise & Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, ideally, its elemental composition. Mass spectrometry is the definitive technique for this purpose.[6] For a polar, ionizable molecule like 2-(4-methylpiperazin-1-yl)acetohydrazide, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺.[7][8][9]

Predicted Mass Spectrum Data

| Ion Species | Predicted m/z | Rationale |

| [M+H]⁺ | 173.1402 | The most expected peak in positive-ion ESI, corresponding to the protonated parent molecule. High-resolution MS (HRMS) provides this high-precision mass, which is crucial for formula confirmation. |

| [M+Na]⁺ | 195.1222 | Adduct with sodium ions, commonly observed in ESI-MS. |

| [M-NH₂]⁺ | 156.1137 | Potential fragment from the loss of the terminal amine group. |

| C₅H₁₁N₂⁺ | 99.0922 | Characteristic fragment corresponding to the N-methylpiperazine cation, resulting from cleavage of the bond between the ring and the acetyl group.[2][3] |

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.[9]

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is essential for accurate mass measurement.

-

LC Conditions (for sample introduction):

-

Column: A standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: Optimized based on instrument specifications (e.g., 120-150 °C).

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Determine the exact mass of the most abundant ion and compare it to the theoretical mass of [C₇H₁₆N₄O+H]⁺ (173.1402). A mass error of <5 ppm provides high confidence in the elemental composition.

-

Analyze tandem MS (MS/MS) data to confirm fragmentation patterns, such as the characteristic m/z 99 fragment.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation. This is invaluable for quickly confirming the presence of key functional groups like amines (N-H bonds) and the amide carbonyl (C=O bond), which are central to the target structure.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3350-3150 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic pair of sharp to medium peaks for the hydrazide's terminal -NH₂ group.[10][11] |

| 3200-3000 | N-H Stretch | Secondary Amine (-NH-) | A broader peak corresponding to the N-H of the hydrazide amide. |

| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, sharp absorptions from the piperazine ring, acetyl linker, and N-methyl group.[12] |

| ~1670 | C=O Stretch (Amide I) | Amide | A strong, sharp peak characteristic of a secondary amide carbonyl. This is one of the most prominent peaks in the spectrum.[13] |

| ~1550 | N-H Bend (Amide II) | Amide | A medium to strong peak associated with the N-H bending of the amide. |

| 1150-1000 | C-N Stretch | Amine | Stretching vibrations for the C-N bonds within the piperazine ring. |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum (baseline correction, ATR correction) and identify the principal absorption bands. Compare the observed wavenumbers with the expected values in Table 3.1 to confirm the presence of the required functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[14] ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[15] For a molecule like this, where signals may overlap, two-dimensional (2D) NMR experiments are essential to unambiguously connect all the pieces.[16]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~4.5 | Broad singlet | 2H | -NH₂ | Protons on the terminal nitrogen of the hydrazide. Often broad and may exchange with D₂O.[13][17] |

| b | ~7.8 | Broad singlet | 1H | -C(O)NH- | Amide proton. Its chemical shift is highly dependent on solvent and concentration.[13] |

| c | ~3.2 | Singlet | 2H | -NCH₂C(O)- | Methylene protons adjacent to the carbonyl group and the piperazine nitrogen. Deshielded by both. |

| d | ~2.6 | Broad multiplet | 4H | -N(CH₂)₂N- | Piperazine ring protons adjacent to the acetyl-substituted nitrogen (N1). |

| e | ~2.4 | Broad multiplet | 4H | -N(CH₂)₂N- | Piperazine ring protons adjacent to the methyl-substituted nitrogen (N4).[18] |

| f | ~2.3 | Singlet | 3H | -NCH₃ | Protons of the N-methyl group.[12][18] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~170 | C=O | Amide Carbonyl | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~60 | CH₂ | -NCH₂C(O)- | Methylene carbon attached to N1 and the carbonyl group. |

| ~55 | CH₂ | Piperazine C (x2) | Carbons of the piperazine ring adjacent to the methyl-substituted nitrogen (N4). |

| ~53 | CH₂ | Piperazine C (x2) | Carbons of the piperazine ring adjacent to the acetyl-substituted nitrogen (N1). |

| ~46 | CH₃ | -NCH₃ | Carbon of the N-methyl group. |

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[16]

-

Spectrometer Setup:

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and sharp peaks.[6]

-

-

1D Spectra Acquisition:

-

¹H NMR: Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 128-1024 scans with a relaxation delay of 2 seconds, using proton decoupling to simplify the spectrum.[19]

-

-

2D Spectra Acquisition (Essential for Confirmation):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Expected correlations: between the two sets of piperazine protons (d and e).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is the key experiment for connecting the molecular fragments.

-

HMBC Connectivity Diagram

This diagram illustrates the crucial long-range correlations expected in an HMBC experiment that would definitively link the molecular fragments together.

Caption: Key 2- and 3-bond ¹H-¹³C correlations expected in an HMBC spectrum.

X-ray Crystallography: Unambiguous 3D Structure

Authoritative Grounding: While the combination of MS and NMR provides definitive evidence for the 2D structure, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry.[20][21]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization (The Critical Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions).[21][22] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[22] A range of solvents should be screened (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).

-

Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[20][22]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[20]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map.[20] From this map, atomic positions are determined and refined to produce a final, highly accurate 3D model of the molecule.

Data Synthesis and Conclusion

The structural elucidation of 2-(4-methylpiperazin-1-yl)acetohydrazide is complete when the data from all techniques converge to a single, consistent structure.

-

MS confirms the elemental formula is C₇H₁₆N₄O.

-

FTIR confirms the presence of N-H (amine/amide) and C=O (amide) functional groups.

-

¹H and ¹³C NMR provide the exact number and type of proton and carbon environments.

-

2D NMR (COSY, HSQC, HMBC) connects the atoms, confirming the N-methylpiperazine ring, its attachment to the acetyl linker at N1, and the linkage of the acetyl group to the hydrazide moiety.

-

X-ray Crystallography (if performed) provides the ultimate proof of the 3D structure.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any subsequent scientific investigation or development process.

References

- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.

- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- 质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.

- PMC - NIH. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

- ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- PubChem. (n.d.). 1-Piperazineacetic acid, 4-methyl-, hydrazide.

- Creative BioMart. (n.d.). X-ray Crystallography.

- Wikipedia. (n.d.). X-ray crystallography.

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

- ResearchGate. (n.d.). 1 H NMR spectra of N -(benzoyl) stearic acid hydrazide.

- ResearchGate. (n.d.). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines.

- YouTube. (2023, February 1). Mass Spectrometry: Electrospray.

- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".

- PubChem. (n.d.). 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide.

- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- (2016, July 30). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory.

- ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).

- PubMed. (n.d.). [H-NMR-spectra of hydrazones].

- ResearchGate. (n.d.). 1 H NMR spectra of (a) rhodamine B hydrazide, (b) rhodamine B generated....

- National Genomics Data Center (CNCB-NGDC). (n.d.). [H-NMR-spectra of hydrazones].

- (2017, December 11). Single crystal X-ray analysis - Tips for collection and processing of protein crystal data.

- (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

- Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy.

- ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty....

- ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty....

- Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.

- PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide.

- SpectraBase. (n.d.). 1-piperazineacetic acid, 4-(phenylmethyl)-, 2-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]hydrazide - Optional[13C NMR] - Chemical Shifts.

- PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(2-methylphenyl)-, (phenylmethylene)hydrazide.

- ResearchGate. (2024, July 4). (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.

- (n.d.). Spectral investigation and normal coordinate analysis of piperazine.

- DergiPark. (2025, December 31). Development and Comprehensive Analysis of New Schiff Base Compounds Originating from Methylpiperazine.

- (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

- SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

Sources

- 1. This compound | C7H16N4O | CID 90566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. fiveable.me [fiveable.me]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. books.rsc.org [books.rsc.org]

- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)acetohydrazide (CAS 24632-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1-piperazinyl)acetohydrazide, identified by CAS number 24632-44-8, is a heterocyclic compound incorporating both a piperazine and an acetohydrazide moiety. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties. The hydrazide group is a versatile functional group, often serving as a key building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the potential biological significance of this compound, drawing upon established chemical principles and data from structurally related molecules.

Chemical Structure and Properties

The chemical structure of 2-(4-methyl-1-piperazinyl)acetohydrazide combines the structural features of 1-methylpiperazine and acetohydrazide.

Molecular Formula: C7H16N4O

Molecular Weight: 172.23 g/mol

IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide

Synonyms:

-

4-Methyl-1-piperazineacetic acid hydrazide

-

N-Methyl-N'-piperazinoacetohydrazide

A table summarizing the key physicochemical properties is presented below. Please note that some of these values are predicted due to the limited experimental data available for this specific compound.

| Property | Value | Source |

| Molecular Formula | C7H16N4O | PubChem |

| Molecular Weight | 172.23 g/mol | PubChem |

| XLogP3-AA | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-(4-methyl-1-piperazinyl)acetohydrazide is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established chemical reactions for analogous compounds. The most common approach involves a two-step process starting from 1-methylpiperazine.

Proposed Synthetic Pathway

A likely synthetic route involves the initial alkylation of 1-methylpiperazine with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Caption: Proposed two-step synthesis of 2-(4-methyl-1-piperazinyl)acetohydrazide.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

-

To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methylpiperazin-1-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(4-Methyl-1-piperazinyl)acetohydrazide

-

Dissolve the purified ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0 eq) to the solution.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product, 2-(4-methyl-1-piperazinyl)acetohydrazide.

Reactivity Profile

The acetohydrazide moiety is a key reactive center. The terminal -NH2 group is nucleophilic and can readily react with electrophiles. A common and important reaction is its condensation with aldehydes and ketones to form hydrazones. This reactivity is frequently exploited in the synthesis of more complex molecules with diverse biological activities. The piperazine ring's nitrogen atoms also possess nucleophilic character and can participate in various reactions, although the nitrogen at position 4 is tertiary and less reactive than the secondary amine in the parent piperazine.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for 2-(4-methyl-1-piperazinyl)acetohydrazide, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

-NHNH₂ Protons: A broad singlet corresponding to the hydrazide protons, typically in the downfield region. The chemical shift will be dependent on the solvent and concentration.

-

-CH₂-C=O Proton: A singlet for the methylene protons adjacent to the carbonyl group.

-

Piperazine Ring Protons: Two multiplets (or broad singlets) for the two sets of non-equivalent methylene protons on the piperazine ring.

-

-N-CH₃ Proton: A singlet for the methyl group attached to the piperazine nitrogen.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of an amide carbonyl.

-

Piperazine Ring Carbons: Two distinct signals for the methylene carbons of the piperazine ring.

-

-CH₂-C=O Carbon: A signal for the methylene carbon adjacent to the carbonyl group.

-

-N-CH₃ Carbon: A signal for the methyl carbon.

Infrared (IR) Spectroscopy

-

N-H Stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazide group.

-

C-H Stretching: Absorptions around 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

N-H Bending: A band around 1600-1640 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns for piperazine derivatives often involve the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the acetyl group.

Potential Biological Activities and Applications

While no specific biological activities have been reported for 2-(4-methyl-1-piperazinyl)acetohydrazide, its structural components—the piperazine ring and the hydrazide/hydrazone functionality—are present in a wide array of pharmacologically active compounds. This suggests that the title compound could serve as a valuable intermediate or possess intrinsic biological activity.

Antimicrobial and Antifungal Potential

Hydrazide-hydrazone derivatives are well-known for their broad spectrum of antimicrobial and antifungal activities.[1] The ability to form various hydrazones by reacting 2-(4-methyl-1-piperazinyl)acetohydrazide with different aldehydes and ketones opens up avenues for creating a library of compounds for antimicrobial screening.

Anticancer and Antiproliferative Activity

The piperazine nucleus is a key component in several approved anticancer drugs. Furthermore, numerous studies have demonstrated the antiproliferative effects of novel hydrazone derivatives.[2] Therefore, derivatives of 2-(4-methyl-1-piperazinyl)acetohydrazide could be investigated for their potential as anticancer agents.

Anti-inflammatory and Analgesic Properties

Certain hydrazone derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities.[2] This suggests another potential therapeutic area for novel compounds synthesized from 2-(4-methyl-1-piperazinyl)acetohydrazide.

The following diagram illustrates the potential workflow for utilizing this compound in a drug discovery context.

Caption: A potential workflow for drug discovery using 2-(4-methyl-1-piperazinyl)acetohydrazide.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Based on related compounds, potential hazards may include:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[3]

It is imperative to consult the Safety Data Sheet of a closely related compound, such as 1-methylpiperazine, for more detailed safety information before handling.

Conclusion

2-(4-Methyl-1-piperazinyl)acetohydrazide (CAS 24632-44-8) is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While specific experimental data for this molecule is sparse, its structural relationship to well-studied classes of compounds, namely piperazines and hydrazides, provides a strong basis for predicting its chemical behavior and potential applications in drug discovery and development. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectral data can guide its characterization. Researchers and scientists working with this compound should exercise appropriate caution, drawing upon safety information from analogous structures, and can explore its potential in developing new therapeutic agents.

References

- Sigma-Aldrich. (2025, May 6).

- Yilmaz, F., & Parlak, A. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Fisher Scientific. (2025, December 19).

- Biosynth. (2023, July 19).

- Cayman Chemical. (2025, November 19).

- Material Science Research India. (n.d.).

- Wojciechowska, M., et al. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- Imramovský, A., et al. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.

- Supplementary Materials: Synthesis of Some Acylhydrazone Compounds Containing 1, 2, 4-Triazole Structure and Their Neuritogenic. (n.d.).

- Bentham Science Publisher. (2022, June 2).

- Journal of Wildlife and Biodiversity. (2023, December 3).

- MDPI. (2022, December 9). Acylhydrazones and Their Biological Activity: A Review.

- PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)

- PubMed Central. (n.d.). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands.

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- MolPort. (n.d.). Compound 2-(4-benzylpiperazin-1-yl)-N'-[(pyridin-4-yl)methylidene]acetohydrazide.

- ResearchGate. (n.d.). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)

- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

- NTU Journal of Pure Sciences. (2024, December 27).

- Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.

- AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.

- Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.

- Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

- SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- UNODC. (n.d.).

- National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl- - the NIST WebBook.

- PubChemLite. (n.d.). 2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}acetohydrazide.

- MolPort. (n.d.). Compound 2-(4-benzylpiperazin-1-yl)-N'-[(pyridin-2-yl)methylidene]acetohydrazide.

- ChemicalBook. (n.d.). Piperazine(110-85-0) IR Spectrum.

- MolPort. (n.d.). Compound 2-(4-benzylpiperazin-1-yl)-N'-[(thiophen-2-yl)methylidene]acetohydrazide.

- PubMed. (n.d.).

Sources

potential biological activities of 1-Piperazineacetic acid, 4-methyl-, hydrazide

An In-depth Technical Guide to the Potential Biological Activities of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be elaborated to address diverse therapeutic targets is a paramount objective. This compound emerges as a compound of significant interest, not from a wealth of direct biological data, but from the vast and promising activities of its close chemical relatives. The presence of a 4-methylpiperazine ring, a privileged structure in numerous approved drugs, combined with a reactive hydrazide moiety, positions this molecule as a versatile starting point for the synthesis of new chemical entities.[1][2] The hydrazide group is a key synthon, readily converted into hydrazones, which have demonstrated a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for investigating the therapeutic potential of this compound. We will explore the most promising avenues of research—antimycobacterial, anticancer, and anti-inflammatory activities—grounded in the extensive literature on analogous structures. The causality behind experimental designs and the logic of protocol selection are emphasized to empower researchers to not only replicate but also innovate upon these foundational methodologies.

Molecular Profile and Synthetic Versatility

Chemical Identity:

-

IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide

-

Synonyms: 4-Methyl-1-piperazineacetic acid hydrazide, N-Methyl-N'-piperazinoacetohydrazide[6]

-

CAS Number: 24632-44-8[6]

-

Molecular Formula: C7H16N4O[6]

-

Molecular Weight: 172.23 g/mol [6]

The structure features a nucleophilic terminal nitrogen on the hydrazide group, making it an ideal handle for derivatization, most commonly through condensation with aldehydes or ketones to form hydrazones.[7][8] This reaction is often a critical step in bioactivity enhancement, transforming the parent hydrazide into a more potent derivative.

Potential Antimycobacterial and Antibacterial Activity

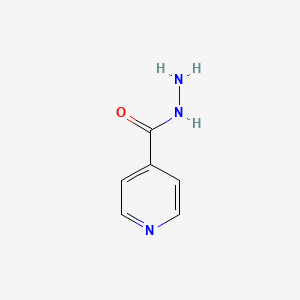

The global health threat of drug-resistant mycobacterial and bacterial infections necessitates the discovery of new chemical entities with novel mechanisms of action. The hydrazide functional group is famously represented in the frontline anti-tuberculosis drug, Isoniazid (INH).[9] The core hypothesis is that this compound, particularly when converted to its hydrazone derivatives, could inhibit essential enzymes in microbial pathogens.

Mechanistic Hypothesis: Learning from Analogs

Isoniazid, upon activation by the mycobacterial enzyme KatG, targets the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis.[9] Hydrazones derived from various hydrazides have also been shown to possess potent tuberculostatic activity, with some acting against non-replicating Mycobacterium tuberculosis.[10][11] The piperazine ring itself is a common feature in antimicrobial agents, often enhancing solubility and cell permeability.[12][13] Therefore, it is plausible that derivatives of our core molecule could act as inhibitors of key bacterial enzymes, potentially including those involved in cell wall synthesis, DNA replication, or metabolic pathways.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial potential, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the logical first step. This method provides quantitative data on the compound's efficacy against a panel of relevant microbes.

Objective: To quantify the in vitro antimicrobial activity of this compound and its synthesized hydrazone derivatives.

Materials:

-

Test compound (this compound)

-

Panel of bacterial/mycobacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)

-

Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Positive control antibiotics (e.g., Isoniazid, Ciprofloxacin)

-

Resazurin sodium salt solution (for viability staining)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of test concentrations. The final DMSO concentration should be kept below 1% to avoid solvent toxicity.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain from a fresh culture, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbe + medium + antibiotic), a negative control (medium only), and a growth control (microbe + medium).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 37°C for 7-14 days for M. tuberculosis).

-

MIC Determination: After incubation, add the resazurin viability indicator to each well. A color change from blue to pink indicates microbial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of microbial growth.

Visualization of Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Potential Anticancer Activity

The piperazine ring is a cornerstone of modern oncology drugs, found in numerous kinase inhibitors and other targeted therapies.[1][14] Its presence in this compound strongly suggests that this scaffold could be a valuable starting point for the development of novel anticancer agents.[15][16]

Mechanistic Hypothesis: Targeting Cancer Cell Proliferation

Piperazine derivatives have been shown to inhibit various targets crucial for cancer cell survival and proliferation, including histone deacetylases (HDACs) and protein kinases.[15] Hydrazone derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.[17] A plausible hypothesis is that derivatives of our core molecule could interfere with key signaling pathways that are dysregulated in cancer, such as those controlling cell cycle progression or apoptosis, or they may inhibit enzymes essential for tumor growth.

Experimental Protocol: In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is a standard primary screen for potential anticancer compounds.

Objective: To determine the cytotoxic effect of this compound and its derivatives on a panel of human cancer cell lines.

Materials:

-

Test compound

-

Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))

-

Normal, non-cancerous cell line (e.g., MCF-10A) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Positive control cytotoxic drug (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer and normal cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays should be presented in a clear, tabular format for easy comparison across cell lines.

| Compound | Cell Line | IC50 (µM) ± SD |

| Test Compound 1 | MCF-7 (Breast Cancer) | Hypothetical Value |

| HCT116 (Colon Cancer) | Hypothetical Value | |

| A549 (Lung Cancer) | Hypothetical Value | |

| MCF-10A (Normal Breast) | Hypothetical Value | |

| Doxorubicin | MCF-7 (Breast Cancer) | Reference Value |

Visualization of a Potential Target Pathway

Caption: Potential mechanism: inhibition of the PI3K/Akt signaling pathway.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and piperazine derivatives have shown promise as anti-inflammatory agents.[18][19][20] The development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing research goal.

Mechanistic Hypothesis: Modulation of Inflammatory Mediators

The anti-inflammatory effects of known drugs often stem from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory signaling pathways, such as those leading to the production of nitric oxide (NO) and cytokines like TNF-α and IL-6.[20] It is hypothesized that this compound or its derivatives could modulate these pathways in immune cells like macrophages.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

The Griess assay is a straightforward and widely used method to measure nitrite concentration in cell culture supernatant, which is an indicator of NO production by activated macrophages.

Objective: To evaluate the ability of the test compound to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

-

Test compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Complete cell culture medium

Step-by-Step Methodology:

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (pre-mixed Part A and Part B).

-

Incubation and Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at ~540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical scaffold. While direct evidence of its biological activity is sparse, the extensive body of research on its structural components—the piperazine ring and the hydrazide/hydrazone moiety—provides a compelling rationale for its investigation as a source of new therapeutic agents. The proposed research avenues in antimycobacterial, anticancer, and anti-inflammatory drug discovery are supported by a strong foundation in the medicinal chemistry literature.

Future work should focus on the systematic synthesis and screening of a library of hydrazone derivatives of this core molecule. Promising hits from the in vitro assays outlined in this guide should be advanced to more complex secondary assays, including mechanism-of-action studies, in vivo efficacy models, and preliminary ADME/Tox profiling. By applying the rigorous, hypothesis-driven experimental strategies detailed herein, the scientific community can effectively unlock the full therapeutic potential of this versatile chemical entity.

References

-

PubChem. This compound. [Link]

-

Kowalski, P., et al. (1998). Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. PubMed. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

-

Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

-

Warrier, T., et al. (2016). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PLoS One. [Link]

-

Andrzejewska, M., et al. (2020). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules. [Link]

-

Siddiqui, N., et al. (2010). Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gümüş, E., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. [Link]

-

Ghorab, M. M., et al. (2020). Selected anticancer agents with piperazine and pyrimidine rings. Archiv der Pharmazie. [Link]

-

Soni, S., & Niranjan, D. K. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines. [Link]

-

Chen, X., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. [Link]

-

Gaber, Z. S., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]

-

Pisoschi, G., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules. [Link]

-

Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals. [Link]

-

Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Molecules. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. [Link]

-

de Oliveira, A. C., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior. [Link]

-

Jain, A. K., et al. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]

-

de Faria, A. R., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. [Link]

-

Bérubé, P., et al. (2021). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules. [Link]

-

Wang, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]

-

Jayanthi, M., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hygeiajournal.com [hygeiajournal.com]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H16N4O | CID 90566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 9. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Synthesis of 1-Piperazineacetic Acid, 4-Methyl-, Hydrazide and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of the synthesis of 1-piperazineacetic acid, 4-methyl-, hydrazide, a versatile intermediate crucial for the development of novel therapeutic agents. We will dissect the core synthetic pathway, elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the subsequent derivatization into bioactive hydrazones. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to confidently synthesize and utilize this valuable chemical building block.

The Strategic Importance of the 4-Methylpiperazine Acetic Hydrazide Scaffold

The target molecule, 2-(4-methylpiperazin-1-yl)acetohydrazide, is a trifunctional scaffold of significant interest. Its strategic value can be attributed to three key components:

-

The 4-Methylpiperazine Ring: This saturated heterocycle often improves the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility and providing a basic nitrogen center that can be protonated at physiological pH. The N-methyl group prevents further substitution at that position, directing subsequent reactions to the second nitrogen, and can influence metabolic stability.[3]

-

The Acetic Acid Linker: This two-carbon spacer provides conformational flexibility, allowing the piperazine ring and the terminal functional group to adopt optimal orientations for binding to biological targets.

-

The Hydrazide Moiety (-CONHNH₂): This is a highly versatile functional group. The terminal primary amine is a potent nucleophile, making it an ideal handle for conjugation and derivatization. Most notably, it readily condenses with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-), a reaction widely employed in combinatorial chemistry to generate large libraries of compounds for biological screening.[4][5]

This guide focuses on the most efficient and widely adopted synthetic route, a two-step process involving N-alkylation followed by hydrazinolysis.

Core Synthetic Pathway: From Amine to Hydrazide

The synthesis is a robust and high-yielding two-step sequence. The first step establishes the carbon framework by attaching the acetic acid ester moiety to the piperazine ring. The second step converts the ester into the desired hydrazide.

Step 1: N-Alkylation to Form the Ester Intermediate

The synthesis commences with the nucleophilic substitution reaction between 1-methylpiperazine and an alkyl haloacetate, typically ethyl bromoacetate.

Mechanism: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The more nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial to act as a proton sponge, neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation and deactivation of the starting amine.

Step 2: Hydrazinolysis of the Ester

The purified ester intermediate, ethyl 2-(4-methylpiperazin-1-yl)acetate, is then converted to the final hydrazide product through reaction with hydrazine hydrate (N₂H₄·H₂O).

Mechanism: This reaction proceeds via nucleophilic acyl substitution. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating ethanol as a leaving group to yield the stable acetohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[5][6]

Visualization of Core Synthesis Workflow

Caption: Core two-step synthesis of the target hydrazide.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and purification.

Protocol 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

| Parameter | Details |

| Reagents | 1-Methylpiperazine (1.0 eq), Ethyl bromoacetate (1.1 eq), Anhydrous Potassium Carbonate (1.5 eq) |

| Solvent | Acetone, analytical grade |

| Apparatus | Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel |

| Scale | 10 mmol |

Procedure:

-

To a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 1-methylpiperazine (1.00 g, 1.11 mL, 10 mmol) and 40 mL of acetone. Stir the suspension vigorously.

-

In a dropping funnel, dissolve ethyl bromoacetate (1.84 g, 1.22 mL, 11 mmol) in 10 mL of acetone.

-

Add the ethyl bromoacetate solution dropwise to the stirring suspension over 15 minutes at room temperature.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C) for 6-8 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the 1-methylpiperazine spot indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: The crude oil can be purified by vacuum distillation to yield the pure ester.

Protocol 2: Synthesis of 2-(4-methylpiperazin-1-yl)acetohydrazide

| Parameter | Details |

| Reagents | Ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq), Hydrazine Hydrate (80% solution, 3.0 eq) |

| Solvent | Ethanol (95%) |

| Apparatus | Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle |

| Scale | 8 mmol |

Procedure:

-

Dissolve the purified ethyl 2-(4-methylpiperazin-1-yl)acetate (1.49 g, 8 mmol) in 30 mL of 95% ethanol in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (1.50 g, 1.45 mL, 24 mmol of N₂H₄) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (DCM:MeOH, 9:1). The disappearance of the starting ester spot indicates completion.

-

Work-up: After completion, reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Cool the concentrated solution in an ice bath for 1-2 hours to induce precipitation of the product.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain pure 2-(4-methylpiperazin-1-yl)acetohydrazide.

Derivatization: Gateway to Bioactive Hydrazones

The primary utility of the synthesized hydrazide is its role as a precursor to N-acylhydrazones. This is achieved through a straightforward acid-catalyzed condensation reaction with a diverse range of aldehydes or ketones.[4]

General Reaction Scheme: The nucleophilic -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde (R'-CHO), followed by dehydration to form the thermodynamically stable hydrazone product. A few drops of glacial acetic acid are typically sufficient to catalyze the reaction.[7]